molecular formula C22H14Cl2N2O2 B11148353 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone

Cat. No.: B11148353
M. Wt: 409.3 g/mol
InChI Key: VGSWHVRKQCXPIA-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridazinone ring, a naphthyl group, and a dichlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone is unique due to its combination of the pyridazinone ring, naphthyl group, and dichlorophenyl group.

Properties

Molecular Formula

C22H14Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one

InChI

InChI=1S/C22H14Cl2N2O2/c23-17-7-8-18(19(24)12-17)21(27)13-26-22(28)10-9-20(25-26)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2

InChI Key

VGSWHVRKQCXPIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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